molecular formula C8H11NO2 B2559102 2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile CAS No. 1909324-83-9

2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile

Cat. No.: B2559102
CAS No.: 1909324-83-9
M. Wt: 153.181
InChI Key: WOYZIUAJIQNTAF-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is characterized by the presence of a nitrile group and a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile typically involves the reaction of 2-methylpropanenitrile with a suitable oxolan derivative under controlled conditions. One common method includes the use of a base-catalyzed reaction where the nitrile group reacts with the oxolan derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, with the temperature and pressure carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile exerts its effects involves interactions with specific molecular targets and pathways. The nitrile group can act as a reactive site for various biochemical reactions, while the tetrahydrofuran ring provides structural stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(4-oxotetrahydrofuran-3-yl)propanenitrile
  • 2-Methyl-2-(4-oxooxolan-3-yl)butanenitrile
  • 2-Methyl-2-(4-oxooxolan-3-yl)pentanenitrile

Uniqueness

2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile is unique due to its specific combination of a nitrile group and a tetrahydrofuran ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-methyl-2-(4-oxooxolan-3-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-8(2,5-9)6-3-11-4-7(6)10/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYZIUAJIQNTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1COCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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